molecular formula C18H10BrFN2S B2480138 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile CAS No. 332046-02-3

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Cat. No. B2480138
CAS RN: 332046-02-3
M. Wt: 385.25
InChI Key: HCVMAWRZUMTPCH-NTEUORMPSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves regioselective bromination of acrylonitriles, leading to the formation of bromo-substituted thiazoles. These can be further modified through reactions with aldehydes, cyanothioacetamide, α-bromoketones, and bromine, under catalytic conditions in DMF (Pakholka et al., 2021). Additionally, similar thiazolylacrylonitriles exhibit fungicidal activity, suggesting their synthesis not only targets chemical novelty but also potential utility in biological applications (Shen De-long, 2010).

Molecular Structure Analysis

The molecular structure of acrylonitriles, including those with bromo and fluoro substituents, has been elucidated using techniques such as 2D NMR spectroscopy and single crystal X-ray diffraction analysis. These methods confirm the regioselective bromination at specific positions and reveal the intricacies of their molecular geometry (Pakholka et al., 2021).

Chemical Reactions and Properties

Acrylonitriles undergo various chemical reactions, including base-catalyzed condensation and interactions with phosphorus ylides, leading to a range of products depending on the substituents used. These reactions often yield 1,3-benzothiazolyl-fused compounds, cyclopropene, and cyclopropane derivatives, showcasing the versatile reactivity of the acrylonitrile group (Abdou et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as photoluminescence characteristics, have been studied, revealing that they exhibit green fluorescence in the solid state and in solution under UV irradiation. This indicates potential applications in materials science, particularly in the development of fluorescent materials (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties, including the reaction mechanisms and the influence of substituents on the reactivity and product formation, have been explored. The introduction of bromo and fluoro groups significantly affects the chemical behavior of these molecules, leading to selective reactivity and the formation of various structurally diverse and biologically relevant compounds (Abdou et al., 1998).

Scientific Research Applications

  • Fungicidal Activity : A study on the synthesis and fungicidal activity of related compounds demonstrated that they exhibited significant fungicidal activity, particularly against Colletotrichum gossypii, with growth inhibition rates above 50% for several compounds at a concentration of 25 mg/L (Shen, 2010).

  • Antioxidant Activity : In another study, derivatives of this compound showed promising antioxidant activity. This research involved the preparation of 2-(4-fluorophenyl)thiazolidin-4-one derivatives and their subsequent reaction with chloroacetonitrile and acrylonitrile (El Nezhawy et al., 2009).

  • Photoluminescence Characteristics : A study focused on the synthesis and photoluminescence characteristics of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units. These compounds emitted green fluorescence in solid state and solution under UV irradiation, demonstrating potential for photoluminescent applications (Xu, Yu, & Yu, 2012).

  • Anticancer Properties : Certain derivatives of this compound exhibited moderate anticancer activity, particularly against specific breast cancer cell lines (Matiichuk et al., 2022).

  • Optical and Spectroscopic Properties : The optical and spectroscopic characterisation of substituted 3-phenyl-2-arylacrylonitriles, including derivatives of the compound , were studied to evaluate the effects of substituents on the electronic properties of acrylonitrile derivatives (Percino et al., 2011).

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVMAWRZUMTPCH-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

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